Structural and Molecular Profiling of 2-(Butylthio)-4,5-dihydro-1H-imidazole: A Technical Guide
Structural and Molecular Profiling of 2-(Butylthio)-4,5-dihydro-1H-imidazole: A Technical Guide
Executive Summary
For researchers and drug development professionals, 2-(alkylthio)-4,5-dihydro-1H-imidazoles serve as highly versatile pharmacophores and synthetic intermediates. Specifically, 2-(butylthio)-4,5-dihydro-1H-imidazole is utilized in the synthesis of kinase inhibitors and ligands targeting α -adrenergic and imidazoline receptors. This whitepaper provides an in-depth technical analysis of its molecular weight characteristics, crystallographic profiling, and the rigorous experimental workflows required to isolate and structurally elucidate this compound.
To bypass the physical limitations of the oily, hygroscopic free base, structural characterization is universally performed on its hydroiodide salt (CAS 118950-67-7)[1].
Molecular Identity and Mass Analytics
The exact molecular weight and isotopic distribution of a pharmacophore dictate its behavior in mass spectrometry (MS) and its stoichiometric application in downstream parallel synthesis.
Free Base vs. Salt Form
The free base of 2-(butylthio)-4,5-dihydro-1H-imidazole (Molecular Formula: C7H14N2S ) has a molecular weight of 158.26 g/mol . However, in standard synthetic workflows, the compound is generated via the S-alkylation of 2-imidazolidinethione using 1-iodobutane. This SN2 reaction inherently yields the hydroiodide salt ( C7H15IN2S ).
Causality in Salt Selection: Why isolate the hydroiodide salt instead of neutralizing it to the free base?
-
Crystallinity: The free base is an oily liquid at room temperature. The hydroiodide salt forms a stable, high-melting crystalline solid suitable for Single Crystal X-Ray Diffraction (SCXRD).
-
Phasing in SCXRD: The heavy iodine atom ( Z=53 ) provides massive anomalous dispersion, which acts as a powerful anchor for solving the phase problem during X-ray structural refinement.
The hydroiodide salt has a rigorously calculated molecular weight of 286.18 g/mol [1], which must be accounted for when calculating equivalents for subsequent amination or cross-coupling reactions.
Crystallographic Profiling and Tautomeric Resonance
Understanding the 3D conformation of the imidazoline ring is critical for structure-based drug design (SBDD).
Tautomerism and Bond Delocalization
In the solid state, X-ray crystallography reveals that the protonation of the imidazoline moiety occurs exclusively at the ring nitrogen[2]. In the neutral free base, the C=N double bond is localized. However, upon forming the hydroiodide salt, the added proton creates an imidazolinium cation.
The positive charge is delocalized across the N1–C2–N3 system. Consequently, SCXRD data will show that both C2–N1 and C2–N3 bonds possess partial double-bond character, measuring symmetrically at approximately 1.32 Å[2]. The exocyclic C2–S bond remains a distinct single bond (~1.74 Å).
Managing Aliphatic Disorder
The flexible butylthio chain presents a crystallographic challenge. At room temperature (298 K), the terminal carbons of the butyl group exhibit severe thermal motion, leading to smeared electron density maps and high anisotropic displacement parameters (ADPs). To counteract this, data collection must be performed at cryogenic temperatures (typically 100 K) to "freeze out" the conformational flexibility and allow for precise atomic refinement.
Experimental Workflows: Synthesis to SCXRD
The following protocol outlines a self-validating system for synthesizing, crystallizing, and resolving the structure of the target compound.
Phase 1: Synthesis and Chemical Validation
-
Reaction: Suspend 1.0 equivalent of 2-imidazolidinethione in absolute ethanol. Add 1.05 equivalents of 1-iodobutane.
-
Reflux: Heat the mixture to 65 °C under a nitrogen atmosphere for 4 hours. The suspension will clear as the S-alkylated salt forms and dissolves.
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the 2-(butylthio)-4,5-dihydro-1H-imidazole hydroiodide salt.
-
Self-Validation Check: Dissolve a 1 mg aliquot in water and add a drop of 0.1 M AgNO3 . The immediate formation of a pale yellow precipitate ( AgI ) validates the presence of the iodide counterion. High-Resolution Mass Spectrometry (HRMS) should yield an [M+H]+ peak at m/z 159.095, confirming the intact thioether cation.
Phase 2: Crystallization and SCXRD Analysis
-
Supersaturation: Dissolve 50 mg of the validated salt in a minimum volume of hot absolute ethanol in a small glass vial.
-
Vapor Diffusion: Place the open vial inside a larger sealed jar containing 10 mL of diethyl ether (anti-solvent). Store at 4 °C for 72 hours to allow slow vapor diffusion, yielding colorless, block-like single crystals.
-
Data Collection: Harvest a crystal measuring roughly 0.2×0.2×0.1 mm. Mount it on a diffractometer equipped with a Mo-K α source ( λ=0.71073 Å). Cool the crystal to 100(2) K using a nitrogen cold stream.
-
Refinement & Self-Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Validation Metric: A successful, publication-quality model must converge with an R1 factor < 0.05 and a Goodness-of-Fit (GooF) near 1.0. The highest residual electron density peak ( Δρmax ) should be < 1.0 e/ų and located near the iodine atom, proving no aliphatic atoms were misassigned.
-
Logical Workflow Diagram
Workflow for the synthesis, crystallization, and SCXRD analysis of the imidazoline derivative.
Data Summary Tables
Table 1: Molecular Weight and Physicochemical Properties
| Property | Free Base | Hydroiodide Salt |
| Chemical Formula | C7H14N2S | C7H15IN2S |
| CAS Number | N/A (Generated in situ) | 118950-67-7 |
| Monoisotopic Mass | 158.0878 Da | 286.0001 Da |
| Molecular Weight | 158.26 g/mol | 286.18 g/mol |
| Physical State (RT) | Oily liquid | Crystalline solid |
Table 2: Expected Crystallographic Parameters (Hydroiodide Salt)
| Parameter | Structural Implication / Value |
| Data Collection Temp. | 100(2) K (Required to suppress butyl chain disorder) |
| C2–S Bond Length | ~1.74 Å (Single bond character) |
| C2–N1 / C2–N3 Bonds | ~1.32 Å (Resonance delocalization of the cation) |
| Primary H-Bonding | N–H⋯I− (Charge-assisted hydrogen bonding driving lattice packing) |
| Imidazoline Ring | Highly planar (RMSD of atoms < 0.02 Å) |
References
- 118950-67-7 | 2-(Butylthio)-4,5-dihydro-1h-imidazole ...
- ResearchGate. Details the X-ray crystallographic tautomer preference and bond delocalization of protonated aminoimidazolinium salts in the solid state.
- Sigma-Aldrich. Highlights the synthetic utility and physical properties of the related 2-alkylthio-2-imidazoline hydriodide class.
